beta-Dihydrothevinone
CAS No.: 16196-83-1
Cat. No.: VC18002713
Molecular Formula: C23H29NO4
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16196-83-1 |
|---|---|
| Molecular Formula | C23H29NO4 |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 1-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone |
| Standard InChI | InChI=1S/C23H29NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-6,15,17,20H,7-12H2,1-4H3/t15-,17+,20+,21+,22-,23+/m0/s1 |
| Standard InChI Key | KRWAWNXEYPCCLG-WKUBJUINSA-N |
| Isomeric SMILES | CC(=O)[C@@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC |
| Canonical SMILES | CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC |
Introduction
Chemical Identity and Structural Features
Beta-dihydrothevinone (C₂₃H₂₉NO₄) belongs to the 6,14-endo-ethenotetrahydrothebaine class, featuring a tetracyclic morphinan framework with stereochemical complexity. The molecule’s defining characteristics include:
Molecular Architecture
The core structure comprises a fused ring system with an epoxy bridge between C4 and C5, methoxy groups at C3 and C6, and a ketone functional group at C7 (Figure 1) . The absolute configuration at key chiral centers (5α, 7β) critically influences receptor binding affinity.
Table 1: Key Molecular Descriptors of Beta-Dihydrothevinone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₉NO₄ | |
| Molecular Weight | 383.48 g/mol | |
| XLogP3 | 3.2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 1 |
Stereochemical Considerations
The 7β-acetyl group and 5α,7β epoxy configuration create a three-dimensional topology complementary to opioid receptor binding pockets. Molecular modeling studies suggest that the C7 ketone engages in hydrogen bonding with μ-opioid receptor residues, while the C19 methyl group modulates lipid membrane permeability .
Synthetic Methodologies and Reaction Pathways
Beta-dihydrothevinone serves as a versatile intermediate in opioid synthesis, enabling modular functionalization through well-established organic reactions.
Grignard Additions
Reaction with organomagnesium reagents introduces alkyl or aryl groups at the C7 position:
Table 2: Grignard Reactions of Beta-Dihydrothevinone
| Reagent | Product | Yield | By-products | Source |
|---|---|---|---|---|
| tert-ButylMgCl | β-Buprenorphine precursor | 68% | C8 epimer (12%) | |
| n-PropylMgBr | β-Etorphine intermediate | 55% | Dehydrated analog (18%) |
The reaction proceeds via a six-membered transition state, with the Grignard reagent attacking the ketone’s electrophilic carbon . Steric hindrance from the C19 methyl group contributes to the moderate yields, while competing elimination pathways generate Δ⁷,⁸-alkene by-products .
Demethylation and Alkylation
Sequential modification of the nitrogen center enables conversion to nor-opioids:
-
N-Demethylation: Diisopropyl azodicarboxylate (DIAD)-mediated radical abstraction removes the N-methyl group, yielding dihydronorthevinone .
-
N-Alkylation: Treatment with cyclopropanemethyl bromide (CPMBr) installs the cyclopropylmethyl moiety characteristic of buprenorphine .
Mechanistic Insight: The DIAD reaction proceeds through a single-electron transfer (SET) mechanism, generating a nitrogen-centered radical that abstracts a hydrogen atom from the methyl group .
Pharmacological Profile and Receptor Interactions
While beta-dihydrothevinone itself lacks significant opioid activity, its derivatives exhibit nuanced receptor modulation:
μ-Opioid Receptor (MOR) Partial Agonism
Buprenorphine analogs derived from beta-dihydrothevinone display subnanomolar MOR affinity (Ki = 0.08 nM) with 50% maximal efficacy compared to full agonists like fentanyl . This partial agonism underlies their reduced respiratory depression risk.
κ-Opioid Receptor (KOR) Antagonism
| Compound | MOR Ki (nM) | KOR Ki (nM) | Efficacy (% Emax) | Source |
|---|---|---|---|---|
| β-Buprenorphine | 0.08 | 0.42 | 48% | |
| β-Dihydroetorphine | 0.12 | 1.8 | 92% |
Industrial and Therapeutic Applications
Analgesic Formulations
Beta-dihydrothevinone-derived opioids are integral to:
-
Chronic pain management: Transdermal buprenorphine patches (72-hour duration)
-
Opioid use disorder: Sublingual buprenorphine/naloxone combinations
Veterinary Medicine
Etorphine analogs enable rapid immobilization of large animals through IM administration (dose range: 0.05–0.1 mg/kg) .
Recent Advances and Future Directions
The 2022 KTH study demonstrated that photoredox catalysis could streamline N-demethylation, achieving 89% yield under visible light irradiation . Computational drug design platforms now enable predictive modification of the beta-dihydrothevinone scaffold to optimize pharmacokinetic parameters.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume